molecular formula C9H6Cl2N4 B1218999 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine CAS No. 2272-40-4

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine

Cat. No. B1218999
Key on ui cas rn: 2272-40-4
M. Wt: 241.07 g/mol
InChI Key: SACFASUHQGNXOD-UHFFFAOYSA-N
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Patent
US05922122

Procedure details

Into 800 g of blocks of ice, a solution of 36.9 g of cyanuric chloride in 320 ml of acetone was added dropwise with stirring to prepare a dispersion. 18.6 g of aniline was added dropwise at temperature of 5° C. or lower into the dispersion. At the same time of the addition of aniline, 210 mL of 5% sodium carbonate aqueous solution was added dropwise at temperature of 5° C. or lower with keeping the same dropping rate as in the addition of aniline to the dispersion, to precipitate crystal, whereby 2,4-dichloro-6-phenylamino-1,3,5-triazine was obtained.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
210 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+]>CC(C)=O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
36.9 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
320 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
210 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a dispersion
ADDITION
Type
ADDITION
Details
was added dropwise at temperature of 5° C.
CUSTOM
Type
CUSTOM
Details
to precipitate crystal

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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